molecular formula C29H26ClN7O2 B4609296 13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene

13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene

Cat. No.: B4609296
M. Wt: 540.0 g/mol
InChI Key: VBBNAHMTWUBOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene is a complex organic molecule with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene involves multiple steps, including the formation of the furan ring, the pyrazole ring, and the tetracyclic core. Each step requires specific reagents and conditions to ensure the correct formation of bonds and the desired stereochemistry. Common reagents used in these reactions include chlorophenol, ethyl methyl ketone, and various catalysts to facilitate the formation of the complex structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.

Scientific Research Applications

13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene: can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups or ring structures, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClN7O2/c1-3-36-14-20(17(2)34-36)25-19-8-4-6-10-22(19)32-28-26(25)29-33-27(35-37(29)16-31-28)24-13-12-18(39-24)15-38-23-11-7-5-9-21(23)30/h5,7,9,11-14,16H,3-4,6,8,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBNAHMTWUBOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=C3C(=NC4=C2CCCC4)N=CN5C3=NC(=N5)C6=CC=C(O6)COC7=CC=CC=C7Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
Reactant of Route 2
13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
Reactant of Route 3
Reactant of Route 3
13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
Reactant of Route 4
Reactant of Route 4
13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
Reactant of Route 5
Reactant of Route 5
13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
Reactant of Route 6
Reactant of Route 6
13-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene

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